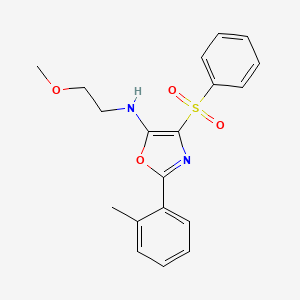

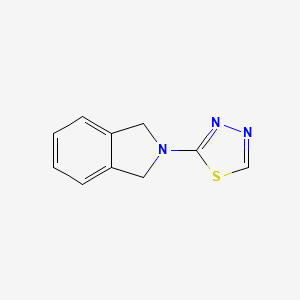

![molecular formula C13H13F3O2 B2521573 (1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone CAS No. 1774297-32-3](/img/structure/B2521573.png)

(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone is a chemical entity that appears to be a derivative of phenyl methanone with additional functional groups attached to the cyclobutyl and phenyl rings. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, physical characterization, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as 1-Hydroxycyclohexyl phenyl methanone, involves a multi-step process including acyl chloridation, Friedel-Crafts reaction, and α-hydroxylation . The optimal conditions for the Friedel-Crafts reaction in the synthesis of 1-Hydroxycyclohexyl phenyl methanone were found to be a temperature of 78°C, a molar ratio of cyclohexyl carbonyl chloride to aluminum trichloride of 1:1.1, and a molar ratio of cyclohexyl carbonyl chloride to benzene of 1:4, with a reflux time of 4 hours. The α-hydroxylation reaction time was 10 hours, leading to an overall yield of 65% with a purity of 98.2% . These details provide a framework that could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The structure of related compounds, such as bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone, was confirmed using various spectroscopic techniques including 1H-NMR, 13C-NMR, IR, and Mass spectra . These techniques are essential for verifying the molecular structure of synthesized compounds and could be applied to confirm the structure of this compound.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of this compound specifically, the synthesis and characterization of similar compounds suggest that such a molecule could participate in various chemical reactions, particularly those involving the functional groups present on the cyclobutyl and phenyl rings. The reactivity of these groups would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group.

Physical and Chemical Properties Analysis

The physical properties of related compounds have been characterized using computational methods such as AM1 and B3LYP/6-31G* calculations . These methods can predict properties such as molecular geometry, electronic structure, and reactivity, which are crucial for understanding the behavior of chemical compounds. The antibacterial and antifungal activities of bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone were also evaluated, indicating that the compound has biological activity . This suggests that this compound could also exhibit similar properties, which would be of interest for further research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The study of small-ring compounds, including those related to (1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone, has shown that the thermal reaction of phenylcyclobutadienoquinone with methanol yields various products depending on the reaction temperature. This reaction highlights the complexity and potential of small-ring structures in synthetic chemistry, providing a foundation for further exploration in the synthesis of novel compounds with potential applications in materials science and pharmaceuticals (Mallory & Roberts, 1961).

Anticancer Potential

Research into compounds structurally related to this compound, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has demonstrated significant cytotoxicity against various tumor cell lines. These compounds have been shown to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells, suggesting their potential as anticancer therapeutics (Magalhães et al., 2013).

Novel Synthetic Pathways

The electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives using related compounds as starting materials demonstrates the versatility of these chemical structures in creating new molecules with potential applications in drug development and materials science (Largeron & Fleury, 1998).

Structural Studies

Detailed structural investigations of related compounds, such as (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylidene-amino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, have provided insights into their molecular configurations, which are crucial for understanding their reactivity and potential applications in medicinal chemistry and materials science (Akkurt et al., 2003).

Antimicrobial Activity

The synthesis and evaluation of derivatives structurally similar to this compound have shown promising antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Chaudhari, 2012).

Eigenschaften

IUPAC Name |

(1-methoxycyclobutyl)-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O2/c1-18-12(6-3-7-12)11(17)9-4-2-5-10(8-9)13(14,15)16/h2,4-5,8H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGOKXCIGAOIRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

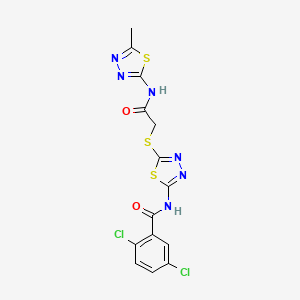

![2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2521493.png)

![Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate](/img/structure/B2521497.png)

![3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B2521499.png)

![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2521500.png)

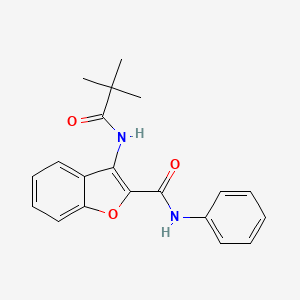

![3-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2521501.png)

![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide](/img/structure/B2521504.png)

![2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2521507.png)

![3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

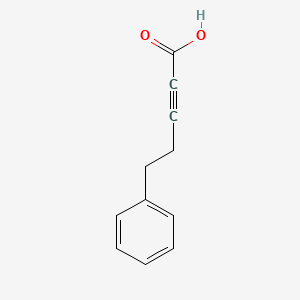

![methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2521513.png)